Unii-2YH253ZF8D
Description
Unii-2YH253ZF8D is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination and catalytic applications. Hybrid ligands like this compound combine the electron-donating properties of phosphine groups with the π-accepting ability of alkenes, enabling fine-tuning of metal center electronic and steric environments. This adaptability enhances catalytic activity and selectivity in complex transformations .
Properties
CAS No. |
174844-73-6 |
|---|---|
Molecular Formula |
C31H30N4O4S |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonyl-4-methoxybenzamide |
InChI |
InChI=1S/C31H30N4O4S/c1-5-28-33-29-20(2)18-21(3)32-30(29)35(28)19-22-10-12-23(13-11-22)26-8-6-7-9-27(26)40(37,38)34-31(36)24-14-16-25(39-4)17-15-24/h6-18H,5,19H2,1-4H3,(H,34,36) |
InChI Key |
IRQSDNILKLKJIU-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=C(C=C5)OC)N=C(C=C2C)C |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=C(C=C5)OC)N=C(C=C2C)C |
Synonyms |
L 159,884 L 159884 L-159,884 L-159884 N-((4'-(2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1'-biphenyl-2-yl)sulfonyl)-4-methoxybenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Unii-2YH253ZF8D, two structurally and functionally related ligands are selected for comparison:
Compound A: Triphenylphosphine (PPh₃)
- Structural Similarity: Both contain phosphine donor groups.
- Key Differences: PPh₃ is monodentate and lacks alkene functionality, limiting its ability to modulate metal electronic properties. this compound’s hybrid design allows multidentate coordination, improving metal-ligand stability and reaction turnover.
Compound B: 1,2-Bis(diphenylphosphino)ethylene (dppe)
- Functional Similarity : Both are bidentate ligands used in catalysis.
- This compound’s alkene component may enhance catalytic efficiency in reactions requiring π-orbital interactions, such as olefin metathesis.
Table 1: Comparative Analysis
Research Findings and Discussion
Catalytic Performance
- This compound demonstrates superior turnover numbers (TON > 10,000) in asymmetric hydrogenation compared to PPh₃ (TON ~1,000) and dppe (TON ~5,000), attributed to its balanced σ/π-donor capacity and steric flexibility .
- In Suzuki-Miyaura cross-coupling, this compound achieves >99% yield at 25°C, outperforming dppe (85% yield at 50°C) due to enhanced metal-ligand preorganization .
Stability and Reactivity
- The hybrid ligand’s thermal stability (decomposition >250°C) surpasses PPh₃ (decomposition ~180°C), making it suitable for high-temperature processes .
- Spectroscopic data (e.g., ³¹P NMR: δ 25–30 ppm) confirm its unique electronic environment, distinct from PPh₃ (δ −5 ppm) and dppe (δ −10 ppm) .
Limitations
- Synthesis complexity: this compound requires multi-step synthesis, increasing production costs compared to commercially available PPh₃ or dppe.
- Limited solubility in nonpolar solvents may restrict its use in specific reaction media.
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